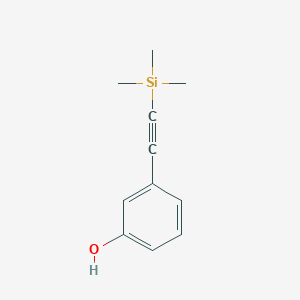

3-((Trimethylsilyl)ethynyl)phenol

概述

描述

3-((Trimethylsilyl)ethynyl)phenol is an organic compound with the molecular formula C11H14OSi. This compound features a phenol group substituted with a trimethylsilyl-ethynyl group at the 3-position. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Trimethylsilyl)ethynyl)phenol typically involves the Sonogashira coupling reaction. This reaction couples an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The general reaction conditions include:

Aryl Halide: 3-bromophenol

Alkyne: Ethynyltrimethylsilane

Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)

Co-catalyst: Copper(I) iodide (CuI)

Base: Triethylamine (Et3N)

Solvent: Tetrahydrofuran (THF)

Temperature: Room temperature to 60°C

The reaction proceeds with the formation of a carbon-carbon triple bond between the aryl halide and the alkyne, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

化学反应分析

Types of Reactions

3-((Trimethylsilyl)ethynyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to remove the trimethylsilyl group.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of phenol derivatives with different substituents

科学研究应用

3-((Trimethylsilyl)ethynyl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

作用机制

The mechanism of action of 3-((Trimethylsilyl)ethynyl)phenol involves its interaction with molecular targets through its phenol and ethynyl groups. The phenol group can form hydrogen bonds with biological molecules, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

- 3-((Trimethylsilyl)ethynyl)aniline

- 3-((Trimethylsilyl)ethynyl)benzoic acid

- 3-((Trimethylsilyl)ethynyl)benzaldehyde

Uniqueness

3-((Trimethylsilyl)ethynyl)phenol is unique due to the presence of both a phenol group and a trimethylsilyl-ethynyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

生物活性

3-((Trimethylsilyl)ethynyl)phenol is a compound of significant interest in various fields, including organic chemistry and medicinal research. Its unique structural features, particularly the trimethylsilyl group, confer distinct biological activities and applications. This article examines the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 218.32 g/mol. The compound features a phenolic hydroxyl group and an ethynyl group attached to a trimethylsilyl moiety, enhancing its chemical stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.32 g/mol |

| Functional Groups | Hydroxyl, Ethynyl |

| Solubility | Soluble in organic solvents |

Target of Action

This compound primarily interacts with various enzymes and proteins, influencing their activity. The trimethylsilyl group enhances the compound's binding affinity to biological targets due to its steric effects and chemical inertness.

Mode of Action

The compound can modulate the activity of transcription factors and other regulatory proteins, leading to altered gene expression profiles. This modulation can affect cellular signaling pathways critical for various physiological processes.

Pharmacokinetics

The presence of the trimethylsilyl group increases the volatility of the compound, making it amenable to analysis via gas chromatography or mass spectrometry. This property is beneficial for studying its pharmacokinetic behavior in biological systems.

Cellular Effects

Research indicates that this compound influences cell signaling pathways, potentially affecting cellular metabolism and growth. For instance, it has been shown to impact pathways associated with inflammation and oxidative stress responses.

Molecular Mechanism

At the molecular level, this compound exhibits specific binding interactions with biomolecules, which may lead to enzyme inhibition or activation depending on the context. This interaction is crucial for its potential therapeutic applications in treating diseases related to oxidative stress and inflammation.

Case Studies

- Anti-inflammatory Activity : In vitro studies demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

- Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models. This activity is particularly relevant for neuroprotective strategies against neurodegenerative diseases.

- Enzyme Interaction : Studies have indicated that this compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. Such interactions could influence the pharmacological effects of concurrent medications.

Applications in Medicine

Given its biological activities, this compound is being explored for various therapeutic applications:

- Anti-inflammatory agents : Potential use in treating conditions such as arthritis or chronic inflammatory diseases.

- Neuroprotective agents : Investigated for its ability to protect neuronal cells from damage due to oxidative stress.

- Drug development : Its interactions with metabolic enzymes may lead to innovations in pharmacotherapy by enhancing drug efficacy or reducing side effects.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-((Trimethylsilyl)ethynyl)phenol, and how are yields optimized?

- Methodology : The compound is typically synthesized via Sonogashira coupling or ethynylation of phenol derivatives with trimethylsilylacetylene (TMS-acetylene). For example, TMS-terminated alkynols react efficiently in gold/photoredox-catalyzed arylation reactions . Optimization involves solvent selection (e.g., chlorobenzene improves yields) and base choice (Et3N is preferred over other bases) .

- Yield Data :

| Precursor | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-Bromophenol | TMS-acetylene, Pd/Cu | THF | ~80% | |

| Alkynols | Au/photoredox | Chlorobenzene | 51–81% |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the TMS-ethynyl group (δ ~0.2 ppm for Si(CH3)3, δ ~90–100 ppm for ethynyl carbons) .

- IR Spectroscopy : Stretching vibrations for C≡C (~2100 cm<sup>−1</sup>) and O–H (~3400 cm<sup>−1</sup>) .

Advanced Research Questions

Q. Why does the choice of silyl group (e.g., TMS vs. TIPS) significantly impact reaction outcomes in gold/photoredox catalysis?

- Mechanistic Insight : The trimethylsilyl (TMS) group stabilizes intermediates via σ–π conjugation, facilitating single-electron transfer (SET) processes in photoredox cycles. Bulkier groups like TIPS hinder steric accessibility, reducing yields .

- Experimental Evidence :

- TMS-terminated alkynols achieve 81% yield in diarylbenzofuran synthesis, while TIPS analogs are unreactive .

- Terminal alkynes (<i>without</i> silyl groups) show poor reactivity due to unstable intermediates .

Q. How can researchers resolve contradictions in reported reaction conditions for domino C(sp) arylation/oxyarylation?

- Case Study : Discrepancies in solvent/base systems (e.g., Et3N vs. K2CO3) are resolved by prioritizing solvent polarity and base strength. Chlorobenzene/Et3N maximizes electron transfer efficiency in dual catalysis .

- Recommendation : Pre-screen conditions using Design of Experiments (DoE) to identify critical parameters (e.g., light intensity, catalyst loading) .

Q. What competing pathways arise during the synthesis of 2,3-diarylbenzofurans, and how are they controlled?

- Pathways :

Desilylation : Premature loss of TMS leads to terminal alkyne side products.

Over-arylation : Excess arylating agents cause polysubstitution.

- Mitigation :

- Use stoichiometric aryl halides to limit over-arylation .

- Maintain anhydrous conditions to prevent desilylation .

Q. How does photoredox catalysis enhance the efficiency of gold-catalyzed transformations of this compound?

- Role of Photoredox : Visible light excites the photocatalyst (e.g., Ru or Ir complexes), generating radical intermediates that synergize with Au(I)/Au(III) redox cycles. This enables mild C–C bond formation without high-temperature or high-pressure conditions .

- Key Data :

| Light Source | Catalyst | Conversion Rate |

|---|---|---|

| Blue LED | AuCl/Ru(bpy)3<sup>2+</sup> | 95% |

| No light | AuCl | <10% |

Q. Methodological Notes

- Contradiction Handling : Cross-validate NMR and IR data with computational studies (e.g., DFT for intermediate stability) to address spectral ambiguities .

- Safety : Handle phenolic compounds under inert atmospheres to prevent oxidation. Refer to safety data sheets for proper storage (0–6°C for stability) .

属性

IUPAC Name |

3-(2-trimethylsilylethynyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYIWHFDINMVLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622362 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388061-72-1 | |

| Record name | 3-[(Trimethylsilyl)ethynyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。